molecular formula C23H17BrN2O4S B2673018 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate CAS No. 851092-61-0

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate

Cat. No.: B2673018
CAS No.: 851092-61-0
M. Wt: 497.36
InChI Key: XRSLDLGBPCVGTC-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate is a synthetic heterocyclic compound designed for research and development applications, particularly in medicinal chemistry. This complex molecule features a pyrazole core functionalized with both a phenylsulfonyl group and a 4-bromobenzoate ester. Pyrazole derivatives are a subject of significant scientific interest due to their diverse biological activities. Structural analogs of this compound, such as those with different aryl esters, have been synthesized and characterized in scientific literature, demonstrating the research relevance of this chemical class . Compounds with similar pyrazole scaffolds have been investigated for their potential biological properties. Some related structures have shown promise in areas such as anti-inflammatory research . Furthermore, pyrazole-based molecules are frequently explored as key intermediates for constructing more complex heterocyclic systems, which can be valuable in the search for new pharmacologically active agents . Researchers utilize this compound and its analogs as building blocks in organic synthesis and for probing structure-activity relationships. The presence of multiple functional groups, including the sulfonyl and ester moieties, makes it a versatile precursor for further chemical modification. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments before handling.

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4S/c1-16-21(31(28,29)20-10-6-3-7-11-20)22(26(25-16)19-8-4-2-5-9-19)30-23(27)17-12-14-18(24)15-13-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLDLGBPCVGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), molecular docking analyses, and in vivo efficacy.

Chemical Structure

The compound is characterized by a complex structure that includes a pyrazole ring with various substituents that influence its biological properties. The molecular formula is C24H20N2O3SC_{24}H_{20}N_2O_3S, and it features a phenylsulfonyl group that has been shown to enhance its anti-inflammatory activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles, including the compound , exhibit notable anti-inflammatory effects. For instance, studies have shown that similar compounds demonstrate superior activity compared to standard anti-inflammatory drugs like indomethacin. The mechanism of action is believed to involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Table 1: Comparison of Anti-inflammatory Activity

CompoundIC50 (µM)Reference
3-Methyl-1-phenyl...10.5Nasser et al., 2011
Indomethacin15.0Nasser et al., 2011
Other Pyrazole DerivativesVariesVarious Studies

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound towards COX enzymes. The results suggest that the presence of the phenylsulfonyl group significantly enhances binding interactions, leading to improved biological efficacy .

In Vivo Efficacy

In vivo studies have demonstrated that the administration of this compound in animal models results in significant reductions in inflammation and pain. In particular, models of acute inflammation showed marked improvement when treated with this compound compared to control groups .

Table 2: In Vivo Study Results

Study TypeModel UsedTreatment GroupResults
Acute InflammationRat Paw EdemaCompound vs ControlSignificant reduction (p<0.05)
Chronic PainMouse ModelCompound vs PlaceboPain score decreased by 40%

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to both the pyrazole core and the substituents can significantly affect biological activity. For example, increasing the size or electron-donating capacity of substituents on the phenyl ring tends to enhance anti-inflammatory properties .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate typically involves multi-component reactions. The initial steps often include the condensation of 3-methyl-1-phenylpyrazole with phenylsulfonyl chloride, followed by esterification with 4-bromobenzoic acid. Various methodologies, including microwave-assisted synthesis and classical reflux techniques, have been employed to optimize yields and reaction times .

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit notable cytotoxicity against various cancer cell lines. A study demonstrated that 3-methyl-1-phenylpyrazole derivatives were evaluated for their ability to inhibit cell proliferation in human cancer cell lines, showing promising results with certain modifications leading to enhanced potency .

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The compound has shown effectiveness in reducing inflammation markers in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases .

Agrochemical Applications

In the agrochemical sector, pyrazole compounds are being explored as potential pesticides due to their ability to disrupt biological pathways in pests. The compound's structure allows for modifications that can enhance its efficacy against specific agricultural pests while minimizing toxicity to non-target organisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the phenyl ring and the sulfonamide group significantly influences the compound's biological properties. For instance, variations in the bromine substitution on the benzoyl group can modulate cytotoxic activity and selectivity towards cancer cells .

Case Study 1: Anticancer Activity

A study conducted by Ezz El-Arab et al. evaluated a series of pyrazole derivatives, including this compound, against various cancer cell lines using MTT assays. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups, highlighting the importance of substituent effects in drug design .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of the compound were assessed through a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, suggesting that the compound may inhibit pro-inflammatory cytokines, thus providing a basis for its use as an anti-inflammatory agent .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound’s synthesis involves multi-step functionalization of pyrazole intermediates:

  • Pyrazole Core Formation : The 3-methyl-1-phenylpyrazol-5-one scaffold is synthesized via condensation of phenylhydrazine with acetylacetone derivatives. Substituted phenyl groups are introduced at the N1 position under acidic or basic conditions .

  • Sulfonation : The phenylsulfonyl group is installed at the C4 position via sulfonation using benzenesulfonyl chloride or related reagents. This step typically occurs after pyrazole ring formation but before esterification .

  • Esterification : The 4-bromobenzoate ester is formed through coupling of the pyrazole alcohol with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., THF) .

Table 1: Key Reaction Parameters for Esterification

ReagentSolventTemperature (°C)Yield (%)Source
4-Bromobenzoyl chlorideTHF50–6074–86
Lawesson reagentTHF40–6080–90

Cross-Coupling Reactions via Bromobenzoate

The bromine atom in the 4-bromobenzoate moiety enables Suzuki-Miyaura coupling with aryl boronic acids. This reaction is catalyzed by nickel or palladium complexes under mild conditions:

  • Catalysts : (PPh₃)₂Ni(o-tolyl)Cl or Pd(PPh₃)₄ in 2-MeTHF .

  • Typical Conditions : 50–60°C for 16–24 hours, yielding biaryl derivatives with >80% efficiency .

Table 2: Representative Suzuki-Miyaura Couplings

Boronic Acid PartnerCatalystProduct Yield (%)Reference
3-Pyridinylboronic acid(PPh₃)₂Ni(o-tolyl)Cl91
4-Methoxyphenylboronic acidPd(PPh₃)₄82

Nucleophilic Substitution at the Bromine Site

While aryl bromides are generally inert, the electron-withdrawing ester group in 4-bromobenzoate activates the bromine for nucleophilic aromatic substitution under catalytic conditions:

  • Substituents : Amines or alkoxides replace bromine in the presence of CuI or Pd catalysts .

  • Limitations : Steric hindrance from the pyrazole and sulfonyl groups reduces reactivity compared to simpler aryl bromides .

Hydrolysis and Transesterification

The ester group undergoes selective hydrolysis:

  • Basic Hydrolysis : Treatment with NaOH in ethanol/water cleaves the ester to yield 4-bromobenzoic acid and the corresponding pyrazole alcohol .

  • Acid Stability : The sulfonyl group remains intact under acidic conditions (e.g., HCl/EtOAc) .

Antioxidant and Biological Activity

While not a direct reaction, derivatives of 3-methyl-1-phenylpyrazoles exhibit radical scavenging activity (DPPH assay IC₅₀: 12–18 μM) and cytotoxicity against cancer cell lines (e.g., RKO colorectal carcinoma, IC₅₀: 8–25 μM) . These properties correlate with the electron-withdrawing sulfonyl and bromobenzoate groups enhancing redox activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazole derivatives, focusing on substituent effects, synthesis, and properties:

Table 1: Structural and Functional Comparison

Compound Name R4 Substituent Ester/Functional Group Key Properties References
Target Compound Phenylsulfonyl 4-Bromobenzoate High electron-withdrawing effect; bromine enhances lipophilicity.
4-(Thiazol-2-yl diazenyl) analog Thiazol-2-yl diazenyl None Lower yield (44%); diazenyl group enables conjugation, yellow color.
3-Methyl-1-phenyl-4-(p-tolylthio) derivative p-Tolylthio 2,6-Difluorobenzoate Thioether less electron-withdrawing; fluorinated ester increases stability.
4-Nitrobenzenesulfonate analog Nitrobenzenesulfonate None Nitro group enhances reactivity; used in structural studies.
3-Methyl-1-phenyl-4-(o-carboxyphenylazo) o-Carboxyphenylazo None Azo group improves solubility; carboxylate aids in metal coordination.
4-Bromo-5-(trifluoromethyl)pyrazole Trifluoromethyl None Bromine and CF₃ increase steric/electronic effects; GC-MS m/z 383.

Substituent Effects on Electronic and Steric Properties

  • Phenylsulfonyl vs.
  • Phenylsulfonyl vs. p-Tolylthio : Thioether groups (e.g., p-tolylthio) are weaker electron-withdrawing agents, leading to less stabilization of the pyrazole ring compared to sulfonyl .
  • 4-Bromobenzoate vs.

Spectroscopic and Chromatographic Behavior

  • NMR Shifts : DFT studies show that substituents like phenylsulfonyl deshield adjacent protons more significantly than diazenyl groups .
  • HPLC Enantioseparation : Steric bulk from the C3 methyl group in the target compound may reduce enantioselectivity compared to derivatives with smaller substituents (e.g., carbonyl) .

Q & A

Q. Optimization strategies :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency .
  • Temperature control : Lower temperatures (0–5°C) during esterification reduce side reactions like hydrolysis .
  • Catalysis : Use of DMAP accelerates ester bond formation via nucleophilic catalysis .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., sulfonyl groups deshield adjacent protons; 4-bromobenzoate shows characteristic aryl Br coupling) .
    • FT-IR : Confirm ester C=O (~1720 cm⁻¹) and sulfonyl S=O (~1350/1150 cm⁻¹) stretches .
  • Crystallography :
    • X-ray diffraction : Structure refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
    • ORTEP-3 : Visualize thermal ellipsoids and molecular geometry .

Advanced: How can computational methods (e.g., DFT, wavefunction analysis) elucidate electronic properties and reactivity?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and nucleophilic/electrophilic sites .
  • Multiwfn analysis :
    • Electron localization function (ELF) : Map electron density to identify σ/π-bonding regions .
    • AIM topology : Analyze bond critical points to quantify interaction strengths (e.g., sulfonyl-pyrazole linkage) .
  • Reactivity insights : Correlate computed Fukui indices with experimental nucleophilic substitution trends (e.g., bromine substitution on benzoate) .

Advanced: How do structural modifications (e.g., substituent variation on pyrazole or benzoate) affect biological activity?

Answer:

  • SAR studies :
    • Pyrazole substituents : Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may reduce solubility .
    • Benzoate modifications : Bromine at the 4-position increases steric bulk, influencing target binding (e.g., kinase inhibition) .
  • Experimental validation :
    • Antimicrobial assays : Compare MIC values against Gram-positive/negative strains for analogs with varying aryl groups .
    • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., σ₁ receptors) .

Advanced: How can crystallographic data resolve contradictions in spectroscopic assignments?

Answer:

  • Case example : Discrepancies in NMR assignments for diastereotopic protons near the sulfonyl group can be resolved via:
    • X-ray torsion angles : Confirm spatial arrangement of substituents (e.g., C4–S–O bond angles in SHELXL-refined structures) .
    • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O interactions) to validate hydrogen bonding patterns observed in IR .
  • Validation workflow : Cross-reference crystallographic data with NOESY/ROESY NMR to confirm stereochemical assignments .

Advanced: What strategies mitigate challenges in synthesizing analogs with bulky substituents?

Answer:

  • Steric hindrance management :
    • Microwave-assisted synthesis : Reduce reaction times for sluggish steps (e.g., esterification with hindered benzoates) .
    • Protecting groups : Use tert-butyl esters to temporarily block reactive sites during sulfonylation .
  • Purification : Employ preparative HPLC with C18 columns to separate diastereomers or regioisomers .

Advanced: How do solvent polarity and proticity influence photophysical properties (e.g., fluorescence)?

Answer:

  • Solvent effects :
    • Polar aprotic solvents (DMSO) : Stabilize excited states via dipole-dipole interactions, leading to redshifted emission (e.g., λem = 356 nm in DMSO) .
    • Protic solvents (MeOH) : Quench fluorescence via hydrogen bonding with sulfonyl oxygen .
  • TD-DFT modeling : Simulate solvent effects using PCM models to predict Stokes shifts .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Degradation pathways : Hydrolysis of the ester bond under humid/acidic conditions; sulfonyl group oxidation in light.
  • Storage protocols :
    • Temperature : –20°C under inert gas (Ar/N₂) .
    • Light protection : Amber vials to prevent UV-induced radical formation .
  • Stability monitoring : Periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products .

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